molecular formula C12H23N3O4 B14448234 Glycyl-L-valyl-L-valine CAS No. 79672-11-0

Glycyl-L-valyl-L-valine

Cat. No.: B14448234
CAS No.: 79672-11-0
M. Wt: 273.33 g/mol
InChI Key: KSOBNUBCYHGUKH-UWVGGRQHSA-N
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Description

Glycyl-L-valyl-L-valine is a tripeptide composed of glycine and two valine residues. It is a small peptide with the molecular formula C12H23N3O4 and a molecular weight of 273.33 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-L-valyl-L-valine can be synthesized through chemical synthesis or biological engineering methods. The chemical synthesis typically involves the stepwise coupling of protected amino acids using peptide coupling reagents such as carbodiimides or uronium salts . The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

In industrial settings, the production of this compound may involve fermentation processes where microorganisms are engineered to produce the desired peptide. The fermentation broth is then subjected to purification steps, including filtration, chromatography, and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce new alkyl or acyl groups into the peptide structure .

Scientific Research Applications

Based on the search results, here's what is known about the applications of Glycyl-L-valyl-L-valine:

Basic Information
this compound is a tripeptide with the molecular formula C12H23N3O4C_{12}H_{23}N_3O_4 . It comprises glycine, L-valine, and L-valine residues .

Scientific Research Applications

  • Uptake Kinetics:
    • This compound has been used in investigations of the kinetics of peptide uptake .
    • Studies have examined the competition for uptake between L-valyl-L-valine and glycylsarcosine .
  • Enantiomer Separation Studies:
    • N-TFA-L-valyl-L-valine cyclohexyl ester has been utilized as a stationary phase in enantiomer separation .
    • It has been employed to determine the relative contribution of asymmetric centers in dipeptides to overall enantiomer separation .
  • Occurrence in Organisms:
    • Glycyl-L-valine (a dipeptide related to this compound) has been reported in Drosophila melanogaster, Vitis vinifera, and Saccharomyces cerevisiae .
  • Interaction with Organic Vapors:
    • The interaction of L-valyl-L-alanine (a dipeptide) with organic compounds and water has been studied, noting the influence of amino acid sequence on sorption properties .
    • L-valyl-L-alanine shows unusual selectivity for vapors of chloroalkanes .
  • Potential therapeutic applications of similar glycine-containing peptides
    • Neuroprotection: May help protect neurons from damage and support cognitive function.
    • Anti-inflammatory Effects: Glycine has been shown to counteract oxidative stress and inflammation.
    • Geroprotective Properties: Studies indicate that glycine supplementation can extend lifespan in model organisms.
    • Metabolic Health: Glycine may play a role in preventing metabolic diseases by improving nutrient metabolism and immune responses.

L-Valine Production

  • L-valine is an essential amino acid with applications in the food and feed industry .
  • E. coli strains have been engineered to produce L-valine efficiently .

Palmitoyl Tripeptide-8 in Cosmetics

  • Palmitoyl Tripeptide-8, a synthetic peptide, is used in cosmetics for sensitive skin .
  • It can inhibit IL-8 production, reduce dilated capillaries, and decrease skin temperature and redness .

Table of Glycine impact on different physiological systems

Study ReferencePopulationInterventionOutcomeFindings
Daly (1988)GI malignancies43 g/d for 7 daysImproved GI functionSignificant improvement noted
Aliyev (2005)Alcohol hallucinosis700 mg/d for 7 daysReduced psychiatric symptomsPositive effects on mental health
Shabert (1999)HIV/AIDS40 g/d for 12 weeksEnhanced immune responseIncreased immune markers observed
O’Neill (2011)Healthy adults0.8 g/kg single bolusImproved muscle recoverySignificant recovery noted post-exercise

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity and influencing biochemical pathways. In drug delivery systems, it can enhance the stability and bioavailability of therapeutic agents by forming stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-valyl-L-valine is unique due to its tripeptide structure, which provides distinct physicochemical properties and biological activities compared to dipeptides. Its combination of glycine and two valine residues allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

79672-11-0

Molecular Formula

C12H23N3O4

Molecular Weight

273.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C12H23N3O4/c1-6(2)9(14-8(16)5-13)11(17)15-10(7(3)4)12(18)19/h6-7,9-10H,5,13H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1

InChI Key

KSOBNUBCYHGUKH-UWVGGRQHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CN

Origin of Product

United States

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